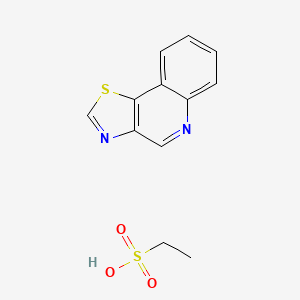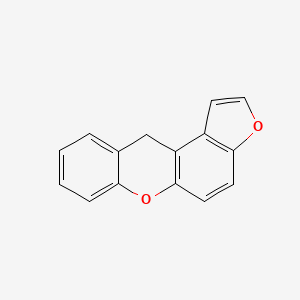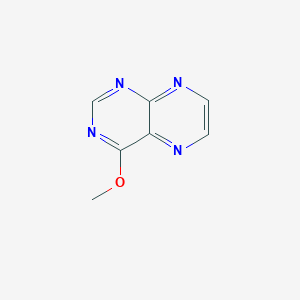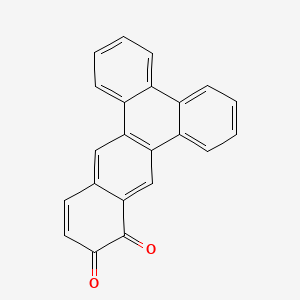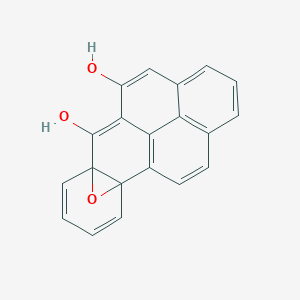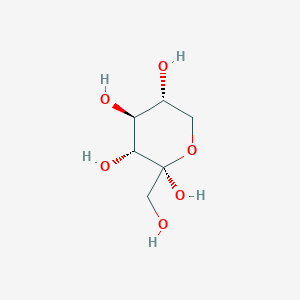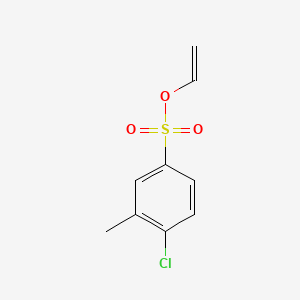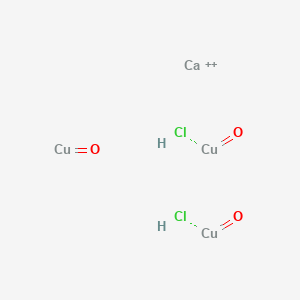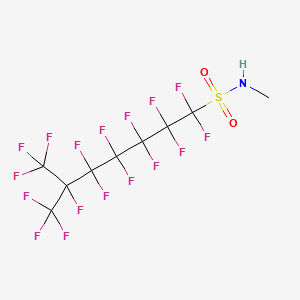
Heptadecafluoro-N-methylisooctanesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecafluoro-N-methylisooctanesulphonamide is a chemical compound with the molecular formula C9H4F17NO2S and a molecular weight of 513.17 g/mol . It is a derivative of perfluorooctanesulfonamide (FOSA), which belongs to the class of perfluorinated compounds (PFCs). These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy .
Métodos De Preparación
The synthesis of heptadecafluoro-N-methylisooctanesulphonamide involves several steps. One common method includes the reaction of perfluorooctanesulfonyl fluoride with methylamine under controlled conditions . The reaction typically occurs in the presence of a solvent such as chloroform or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Heptadecafluoro-N-methylisooctanesulphonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Heptadecafluoro-N-methylisooctanesulphonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of heptadecafluoro-N-methylisooctanesulphonamide involves its interaction with molecular targets such as proteins and cell membranes . The compound’s perfluorinated structure allows it to interact with hydrophobic regions of proteins, potentially altering their function . Additionally, its sulfonamide group can form hydrogen bonds with specific amino acid residues, further influencing protein activity .
Comparación Con Compuestos Similares
Heptadecafluoro-N-methylisooctanesulphonamide can be compared with other perfluorinated compounds, such as:
Perfluorooctanesulfonamide (FOSA): A precursor to this compound, FOSA shares similar properties but lacks the methyl group.
Perfluorooctanoic acid (PFOA): Another perfluorinated compound, PFOA is widely studied for its environmental impact and differs in its functional groups and applications.
Perfluorooctanesulfonic acid (PFOS): Similar to FOSA, PFOS is known for its persistence in the environment and its use in industrial applications.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
93894-71-4 |
|---|---|
Fórmula molecular |
C9H4F17NO2S |
Peso molecular |
513.17 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N-methyl-6-(trifluoromethyl)heptane-1-sulfonamide |
InChI |
InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)6(17,18)5(15,16)4(13,14)3(11,12)2(10,7(19,20)21)8(22,23)24/h27H,1H3 |
Clave InChI |
ZGKQZNCLVBOAST-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


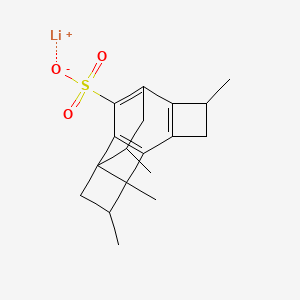
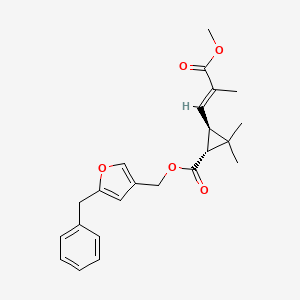

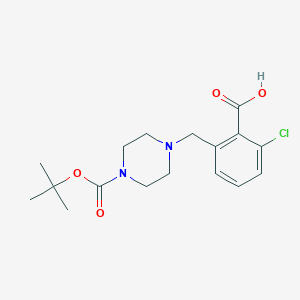
![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)

